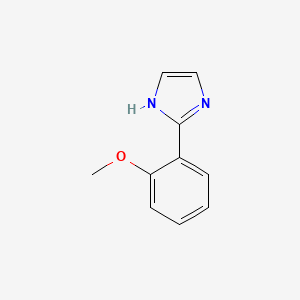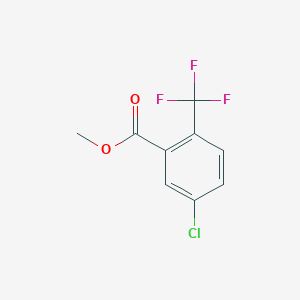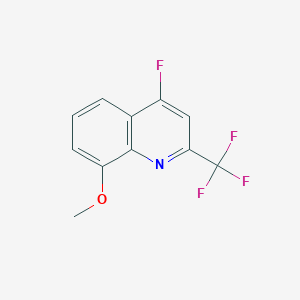
4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline
Vue d'ensemble
Description
4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H7F4NO . It has a molecular weight of 245.17 . This compound is used for proteomics research .
Synthesis Analysis
The synthesis of fluorinated quinolines, such as this compound, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular structure of this compound is based on the quinoline ring system, which is widespread in nature . The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs .Chemical Reactions Analysis
The chemistry of fluorinated quinolines involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Physical And Chemical Properties Analysis
This compound has a molecular weight of 245.17 . The molecular formula is C11H7F4NO . Further physical and chemical properties are not explicitly mentioned in the available literature.Mécanisme D'action
Target of Action
Fluorinated quinolines often target various enzymes, inhibiting their function . They have been used in the development of synthetic antimalarial drugs and antineoplastic drugs .
Mode of Action
The interaction of fluorinated quinolines with their targets often involves the inhibition of enzyme activity, which can lead to antibacterial, antineoplastic, and antiviral activities .
Biochemical Pathways
The exact biochemical pathways affected by fluorinated quinolines can vary depending on the specific compound and its targets. They often involve pathways related to the function of the enzymes they inhibit .
Result of Action
The molecular and cellular effects of fluorinated quinolines’ action can include the inhibition of certain enzymes, leading to antibacterial, antineoplastic, and antiviral effects .
Avantages Et Limitations Des Expériences En Laboratoire
4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells. However, it also has some limitations, including its poor solubility in water and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for research on 4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's disease, and the exploration of its mechanism of action at the molecular level. Additionally, the development of this compound derivatives with improved pharmacological properties could lead to the discovery of new drugs for the treatment of cancer and other diseases.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer, antimicrobial, and antiviral treatments. Its unique chemical structure and biological properties make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential for the treatment of other diseases.
Applications De Recherche Scientifique
4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline has been extensively studied for its potential therapeutic applications, including its anticancer, antimicrobial, and antiviral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and antiviral activity against herpes simplex virus type 1 (HSV-1).
Propriétés
IUPAC Name |
4-fluoro-8-methoxy-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4NO/c1-17-8-4-2-3-6-7(12)5-9(11(13,14)15)16-10(6)8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFABMOFKWHRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



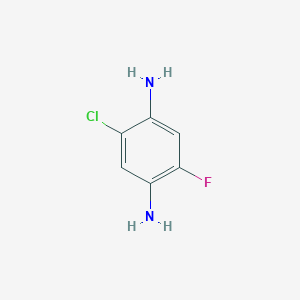
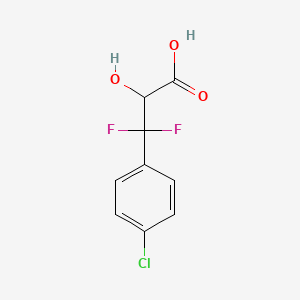
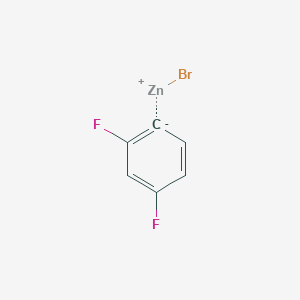
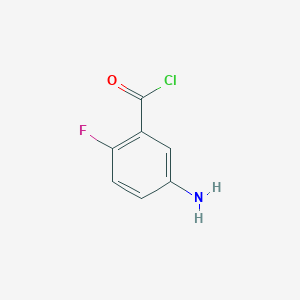


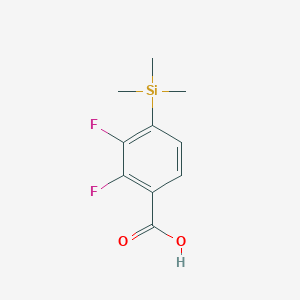
![4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3042156.png)

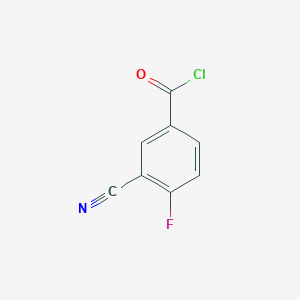

![2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one](/img/structure/B3042164.png)
